![molecular formula C21H31N5OS2 B12639488 N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide
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Overview
Description
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is a complex organic compound featuring a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioxopyrimidine precursors with piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with structural similarities to N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide exhibit significant anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival.
Case Studies
- Inhibition of BET Bromodomains : Recent studies have focused on the development of bromodomain inhibitors for the BET family proteins. These inhibitors have shown promise in preclinical models of various cancers by disrupting the interaction between bromodomains and acetylated lysines on histones .
Neuropharmacological Effects
The compound's unique structure may also provide neuroprotective effects or modulate neurotransmitter systems. Investigations into its potential as a treatment for neurological disorders are ongoing.
Research Insights
- Dopaminergic Modulation : Some derivatives have been shown to interact with dopamine receptors, suggesting potential applications in treating conditions like Parkinson's disease or schizophrenia.
Antimicrobial Properties
Compounds with similar thieno-pyrimidine structures have demonstrated antimicrobial activity against various pathogens. This opens avenues for exploring N-ethyl-4-[3-(2-methylpropyl)-4-oxo...] in developing new antimicrobial agents.
Activity Type | Targeted Pathway/Mechanism | Reference |
---|---|---|
Anticancer | BET bromodomain inhibition | |
Neuroprotective | Dopaminergic modulation | Ongoing studies |
Antimicrobial | Inhibition of bacterial growth | Literature review |
Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | Moderate to high in DMSO |
Bioavailability | Under investigation |
Half-life | TBD (To Be Determined) |
Mechanism of Action
The mechanism of action of N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thioxopyrimidines: Compounds with similar core structures but different substituents.
Benzothieno derivatives: Compounds with variations in the benzothieno ring system.
Uniqueness
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide is C23H27N5O3S, with a molecular weight of approximately 417.5 g/mol. The compound features a benzothieno-pyrimidine core structure that is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H27N5O3S |
Molecular Weight | 417.5 g/mol |
IUPAC Name | N-ethyl-4-[3-(2-methylpropyl)-4-oxo... |
CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzothieno-pyrimidine framework through cyclization reactions followed by functionalization to introduce the piperazine and carbothioamide groups. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has shown that compounds similar to N-ethyl derivatives exhibit significant antimicrobial properties against a range of bacterial strains. For instance:
- Antibacterial Testing : Compounds were evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression .
The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors involved in cellular processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or protein synthesis.
- Receptor Modulation : It could modulate receptor activity linked to cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives similar to N-ethyl compounds against various pathogens. The results indicated strong antibacterial activity with low toxicity profiles .
- Cytotoxicity in Cancer Cells : Another investigation focused on the growth inhibition of tumor cell lines using MTT assays. The results showed that certain derivatives led to significant reductions in cell viability .
Properties
Molecular Formula |
C21H31N5OS2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-ethyl-4-[3-(2-methylpropyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H31N5OS2/c1-4-22-21(28)25-11-9-24(10-12-25)20-23-18-17(19(27)26(20)13-14(2)3)15-7-5-6-8-16(15)29-18/h14H,4-13H2,1-3H3,(H,22,28) |
InChI Key |
DTLVVGPMZPADTO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC(C)C |
Origin of Product |
United States |
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